TriptonineB

Description

Contextualization within the Dihydroagarofuran (B1235886) Sesquiterpenoid Family

Triptonine B belongs to the dihydroagarofuran sesquiterpenoid family. mdpi.comnih.gov Dihydroagarofuran sesquiterpenoids are a characteristic class of metabolites found predominantly in plants of the Celastraceae family. mdpi.comnih.gov These compounds feature a highly oxygenated tricyclic core structure derived from the dihydroagarofuran skeleton. mdpi.comnih.gov Nitrogen-containing dihydroagarofuran sesquiterpenoids, such as triptonine B, often possess several ester groups attached to this core. mdpi.com These polyesterified macrolide sesquiterpenoid pyridine (B92270) alkaloids are distinguished by a macrocyclic dilactone skeleton formed by linking a dicarboxylic acid moiety and a 2-(carboxyalkyl)nicotinic acid to the polyoxygenated dihydro-β-agarofuran sesquiterpenoid. mdpi.com The hydroxyl groups on the sesquiterpenoid core are commonly esterified with various organic acids, including acetic, benzoic, furanoic, nicotinic, and cinnamic acids. mdpi.com

The dihydroagarofuran core itself has a specific chemical structure and can exist in different isomeric forms. nih.govnih.govthegoodscentscompany.com

Table 1: Basic Chemical Information for Dihydroagarofuran

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol nih.gov |

Significance of Tripterygium Species as Sources of Bioactive Natural Products

The Tripterygium genus, particularly Tripterygium wilfordii Hook. f. (often referred to as Lei Gong Teng or Thunder God Vine) and Tripterygium hypoglaucum, is a significant source of diverse and bioactive natural products. nih.govnih.govresearchgate.neticmm.ac.cn These plants have a history of use in traditional medicine, particularly in China, for treating conditions such as rheumatoid arthritis. nih.govicmm.ac.cnresearchgate.net Phytochemical investigations of Tripterygium species have revealed a wide array of secondary metabolites, including terpenoids (sesquiterpenoids, diterpenoids, and triterpenoids), alkaloids, glycosides, and organic acids. nih.govicmm.ac.cn The root bark of Tripterygium species is particularly noted for its medicinal properties. nih.gov The diverse chemical constituents found in these plants are believed to contribute to their observed pharmacological effects, which include immunosuppressive, anti-inflammatory, and anti-tumor activities. nih.govicmm.ac.cn

Overview of Initial Research Discoveries of Triptonine B

Triptonine B was initially discovered and isolated from the roots of Tripterygium hypoglaucum and from a clinically used extract of Tripterygium wilfordii. glpbio.comnih.govacs.orgacs.org This discovery was reported alongside other new sesquiterpene pyridine alkaloids, including triptonine A and several wilfordinines. nih.govacs.orgacs.org The structures of these newly isolated compounds, including triptonine B, were determined through extensive spectroscopic methods, such as NMR analysis, and in some cases, X-ray analysis. nih.govnih.govresearchgate.netresearchgate.netacs.orgacs.org

Initial research into triptonine B also focused on evaluating its biological activities. Notably, triptonine B demonstrated potent anti-HIV activity in in vitro studies. medchemexpress.comglpbio.comnih.govacs.orgacs.orgtargetmol.comchemfaces.comresearchgate.net Research indicated that triptonine B inhibited HIV replication in H9 lymphocytes with a low EC₅₀ value and exhibited a significant in vitro therapeutic index. medchemexpress.comglpbio.comnih.govacs.orgacs.orgtargetmol.comchemfaces.comresearchgate.net

Table 2: Initial Biological Activity Finding for Triptonine B

| Activity | Cell Line | EC₅₀ Value | Therapeutic Index (in vitro) | Reference |

|---|

Further research has also explored other potential activities of triptonine B and related compounds. For instance, some dihydroagarofuran sesquiterpenoids from Tripterygium species have shown immunosuppressive and cytotoxic effects. mdpi.com Triptonine B itself has been reported to exhibit immunosuppressive activity and cytotoxicity in certain studies. mdpi.com

Table 3: Additional Reported Activities for Triptonine B

| Activity | IC₅₀ Value | Reference |

|---|---|---|

| Immunosuppressive | 4.95 μM mdpi.com | mdpi.com |

These initial discoveries highlighted triptonine B as a compound of interest within the field of natural products chemistry and biological research, particularly concerning its complex structure and potent in vitro anti-HIV activity.

Properties

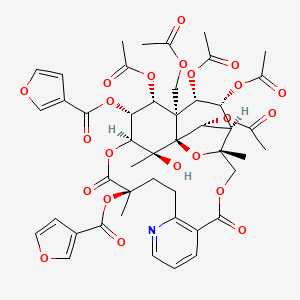

IUPAC Name |

[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15-(furan-3-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H49NO22/c1-22(48)60-21-45-36(64-25(4)51)32(62-23(2)49)31-34(63-24(3)50)46(45)44(8,57)35(33(37(45)65-26(5)52)66-38(53)27-12-16-58-18-27)67-41(56)42(6,68-39(54)28-13-17-59-19-28)14-11-30-29(10-9-15-47-30)40(55)61-20-43(31,7)69-46/h9-10,12-13,15-19,31-37,57H,11,14,20-21H2,1-8H3/t31-,32-,33+,34-,35+,36-,37+,42-,43+,44+,45-,46+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVUCQZHOKQLFV-NKVWGZNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)OC(=O)C7=COC=C7)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@](CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C7=COC=C7)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49NO22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Botanical Sourcing, and Co Occurring Metabolites of Triptonine B

Botanical Sources and Geographic Distribution of Triptonine B-Producing Species

Triptonine B has been identified in several species of the Tripterygium genus, which are mainly distributed in tropical and subtropical regions, particularly in China. mdpi.com

Tripterygium wilfordii

Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine, is a known source of Triptonine B. glpbio.comarctomsci.commedchemexpress.com This plant has a history of use in traditional Chinese medicine. amazonaws.comacs.org

Tripterygium hypoglaucum

Tripterygium hypoglaucum (Lévl.) Hutch is another significant botanical source from which Triptonine B has been isolated. mdpi.comglpbio.comacs.orgnih.gov This species is distributed in the southwest regions of China and along the south bank of the Yangtze River. nih.gov

Tripterygium regelii

Triptonine B has also been reported in Tripterygium regelii. mdpi.comresearchgate.net This species is found in northeast China, Korea, and Japan. mdpi.com

Below is a table summarizing the botanical sources of Triptonine B:

| Botanical Source | Geographic Distribution |

| Tripterygium wilfordii | East Asia (Traditional Chinese Medicine) |

| Tripterygium hypoglaucum | Southwest China, along the Yangtze River |

| Tripterygium regelii | Northeast China, Korea, Japan |

Methodologies for Isolation from Plant Material

The isolation of Triptonine B from plant material typically involves extraction and chromatographic techniques. For instance, Triptonine B, along with other sesquiterpene pyridine (B92270) alkaloids, was isolated from the methanol (B129727) extract of the root bark of Tripterygium hypoglaucum. acs.orgnih.gov Repeated column chromatography of the ethyl acetate-soluble fraction was employed in this isolation process. acs.org Similarly, it has been isolated from the roots of Tripterygium wilfordii. medchemexpress.comchemfaces.com General methods for the separation and purification of plant terpenoids, including extraction, crystallization, membrane separation, chromatography, and ion exchange, are commonly applied in the isolation of such compounds. nih.gov The low content of target products and the presence of many structural analogs in plants can pose challenges to separation and purification efficiency. nih.gov

Identification and Characterization of Structurally Related Co-Metabolites

Phytochemical investigations of Tripterygium species have revealed the presence of various co-occurring metabolites, including other sesquiterpene pyridine alkaloids and terpenoids. mdpi.comnih.govmdpi.com

Triptonine A

Triptonine A is a structurally related sesquiterpene pyridine alkaloid that co-occurs with Triptonine B in Tripterygium hypoglaucum and Tripterygium wilfordii. mdpi.comglpbio.comacs.orgacs.orgnih.govrsc.org Both Triptonine A and Triptonine B were isolated together from Tripterygium hypoglaucum. acs.orgrsc.org Triptonine A has also been found in Tripterygium regelii. researchgate.net Triptonine A and B were the first compounds of their structural type, featuring a monoterpene moiety bonded to a sesquiterpene moiety by ester linkage. acs.org Their structures were elucidated using spectroscopic methods, including NMR and XRD analysis. acs.orgrsc.org The 1H- and 13C-NMR data of a related compound isolated from Tripterygium regelii were found to be similar to those of triptonine A, with key differences indicating structural variations such as deacetylation and the presence of a furan (B31954) ring in the second macrocyclic system. mdpi.com

Wilfordinines (A, B, C)

Wilfordinines A, B, and C are sesquiterpene pyridine alkaloids that have been isolated concurrently with Triptonine B from sources such as Tripterygium hypoglaucum and Tripterygium wilfordii chemfaces.comscilit.com. These compounds share the characteristic dihydro-β-agarofuran skeleton and a pyridine moiety, but they differ in their specific esterifying groups and substitution patterns. Their co-occurrence suggests related biosynthetic pathways within the plant.

Other Sesquiterpene Pyridine Alkaloids and Dihydroagarofuran (B1235886) Derivatives

Beyond the wilfordinines, Triptonine B co-occurs with a variety of other sesquiterpene pyridine alkaloids and dihydroagarofuran derivatives in Tripterygium species and other members of the Celastraceae family mdpi.comdocsdrive.comacs.orgmdpi.com. These structurally diverse compounds contribute to the complex chemical profile of these plants.

Other sesquiterpene pyridine alkaloids found in these plants include triptonine A, peritassine A, and hypoglaunine C, which were isolated alongside Triptonine B and the wilfordinines from T. hypoglaucum and T. wilfordii chemfaces.comscilit.com. The Celastraceae family is a rich source of these compounds, with many exhibiting a dihydro-β-agarofuran skeleton docsdrive.commdpi.comacs.org. These derivatives often feature various esterifications, commonly with nicotinic acid derivatives or 3-furoic acid derivatives, which bridge the sesquiterpenoid core rsc.orgnih.gov.

Examples of other dihydroagarofuran derivatives isolated from Celastraceae species include those found in Maytenus chiapensis, Zinowiewia costaricensis, and Celastrus angulatus tandfonline.comnih.govresearchgate.net. These compounds can vary in their oxygenation patterns and the nature of the attached ester groups. The presence of these diverse sesquiterpenoids highlights the metabolic complexity of the Celastraceae family.

Advanced Structural Elucidation and Chemo Taxonomic Classification of Triptonine B

Spectroscopic Analysis for Structure Determination

Spectroscopic methods play a vital role in the elucidation of complex natural product structures like Triptonine B. These techniques provide data on the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework and identifying functional groups in organic molecules. For Triptonine B, extensive 1D and 2D NMR experiments were employed. researchgate.netmdpi.comresearchgate.net Analysis of the ¹H and ¹³C NMR spectra, including techniques such as COSY, HSQC, and HMBC, allowed researchers to assign signals to specific protons and carbons and to map the connectivity between them. researchgate.netresearchgate.netacs.org Comparing the NMR data of Triptonine B with that of related compounds, such as triptonine A, was also instrumental in identifying structural similarities and differences. researchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides highly accurate mass measurements of a molecule, which helps to determine its elemental composition. researchgate.netmdpi.comchemicalbook.com For Triptonine B, HRESIMS data provided the molecular formula, confirming the number and type of atoms present. researchgate.netmdpi.com The protonated molecule peak ([M + H]⁺) observed in the HRESIMS spectrum is particularly useful for this purpose. researchgate.netmdpi.com

Other Spectroscopic Techniques

While NMR and HRESIMS are central to the structure elucidation of Triptonine B, other spectroscopic techniques may also contribute. Although not always explicitly detailed in every study, techniques such as Infrared (IR) and Ultraviolet (UV) spectroscopy can provide complementary information about the presence of certain functional groups (IR) and conjugated systems (UV) within the molecule. mdpi.comacs.orgresearchgate.net

Stereochemical Assignment and Conformational Analysis

Determining the three-dimensional arrangement of atoms (stereochemistry) and the preferred shapes (conformations) of a complex molecule like Triptonine B is a critical step in its structural characterization.

Comparison with X-ray Crystallography Data of Related Compounds (e.g., Triptonine A)

Direct X-ray crystallography of Triptonine B itself may be challenging, often due to difficulties in obtaining suitable crystals. In such cases, comparison with the X-ray crystallography data of structurally related compounds, particularly Triptonine A, becomes invaluable. rsc.orgresearchgate.netmdpi.com X-ray crystallography provides a definitive 3D structure at atomic resolution, including the absolute configuration of chiral centers. wikipedia.orgnih.govlibretexts.org By comparing the NMR data and chemical transformations of Triptonine B with the known structure of Triptonine A (established by X-ray crystallography), researchers can deduce the relative and, in some cases, absolute stereochemistry of Triptonine B. researchgate.netmdpi.com For instance, similarities in NMR coupling constants and NOE correlations between Triptonine B and Triptonine A can indicate identical relative configurations of their dihydroagarofuran (B1235886) cores and macrocyclic rings. researchgate.netmdpi.com

Classification within Nitrogen-Containing Dihydroagarofuran Sesquiterpenoids

Triptonine B belongs to a specific class of natural products known as nitrogen-containing dihydroagarofuran sesquiterpenoids. nih.govmdpi.comchemicalbook.comnih.gov These compounds share a common structural backbone derived from the dihydroagarofuran sesquiterpene skeleton, which is a tricyclic system. nih.govimperial.ac.uk The presence of nitrogen, often incorporated within esterifying residues or bridging ligands, distinguishes them from their nitrogen-free counterparts. nih.gov Triptonine B, specifically, is classified as a dimacrolide sesquiterpene pyridine (B92270) alkaloid, characterized by a polyhydroxylated dihydroagarofuran core esterified with dicarboxylic acid derivatives that form macrocyclic rings. researchgate.netmdpi.com This structural classification is based on the identification of the dihydroagarofuran core and the nature of the attached nitrogen-containing moieties through spectroscopic analysis. nih.gov

Defining Characteristics as a Sesquiterpene Pyridine Alkaloid

Triptonine B is classified as a sesquiterpene pyridine alkaloid. medchemexpress.comglpbio.comchemondis.comacs.org This classification indicates its molecular structure is composed of a sesquiterpene unit (a class of terpenes consisting of three isoprene (B109036) units and having the molecular formula C₁₅H₂₄) linked with a pyridine alkaloid moiety. acs.orgnih.gov Sesquiterpene alkaloids containing nitrogen are characterized by several ester groups attached to a highly oxygenated tricyclic scaffold. nih.gov Polyesterified macrolide sesquiterpenoid pyridine alkaloids, including Triptonine B, possess a distinctive macrocyclic dilactone skeleton. nih.gov This skeleton is formed by a dicarboxylic acid moiety, a 2-(carboxyalkyl)nicotinic acid unit, and a polyoxygenated dihydro-β-agarofuran sesquiterpenoid. nih.gov The hydroxyl groups on the dihydro-β-agarofuran core are typically esterified by various organic acids, such as acetic, benzoic, furanoic, nicotinic, and cinnamic acids. nih.gov Triptonine B itself contains multiple acetyl groups, indicative of acetylation of hydroxyl functions within the molecule. acs.orgebi.ac.ukmedchemexpress.com The presence of a 3,4-substituted pyridine ring is also a characteristic feature observed in the ¹H NMR spectrum of related triptonines. acs.org Triptonine B has a reported molecular formula of C₄₆H₄₉NO₂₂ and a molecular weight of approximately 967.87 g/mol . medchemexpress.comglpbio.commedchemexpress.comtargetmol.com

Key structural features contributing to the classification of Triptonine B as a sesquiterpene pyridine alkaloid include:

A sesquiterpene core structure. acs.orgnih.gov

The presence of a pyridine ring. acs.orgnih.gov

Multiple ester linkages, often involving acetate (B1210297) and other organic acids. acs.orgnih.govebi.ac.ukmedchemexpress.com

A polyoxygenated dihydroagarofuran framework. nih.govnih.gov

Position within the Broader Dihydroagarofuran Sesquiterpenoid Family as Chemotaxonomic Marker

Triptonine B belongs to the dihydroagarofuran sesquiterpenoid family. acs.orgnih.govnih.gov Dihydro-β-agarofuran sesquiterpenoids are considered characteristic metabolites and significant chemotaxonomic markers for plants belonging to the Celastraceae family. nih.govmdpi.com This family includes genera such as Tripterygium, Celastrus, Euonymus, and Maytenus, which are known sources of these compounds. nih.gov The presence and structural variations of dihydroagarofuran sesquiterpenoids, including the complex dimacrolide sesquiterpene pyridine alkaloids like Triptonine B and Triptonine A, are valuable in the chemical classification and differentiation of species within this family. nih.govnih.gov

Dimacrolide sesquiterpene pyridine alkaloids (DMSPAs), a structurally unique class of dihydro-β-agarofuran sesquiterpenoids, are rare and found in a limited number of plants within the Celastraceae family. nih.gov Triptonine B, along with Triptonine A, has been isolated from Tripterygium hypoglaucum and Tripterygium wilfordii. acs.orgnih.govscilit.com These compounds are characterized by a polyhydroxylated dihydroagarofuran core linked to two dicarboxylic acid derivatives via ester bonds, forming two macrocyclic systems. nih.govnih.gov The specific structural arrangements and the nature of the esterifying acids contribute to the diversity within this group and their utility in chemotaxonomy. nih.gov The relative configuration of the dihydro-β-agarofuran sesquiterpene core in these compounds is a consistent feature, further supporting their relatedness within this chemotaxonomic group. nih.gov

The isolation and structural elucidation of compounds like Triptonine B from specific plant species provide chemical evidence that supports their taxonomic placement and helps in understanding the biochemical pathways active in these plants. nih.gov The presence of these specialized metabolites serves as a chemical signature for certain plant groups. nih.gov

In Vitro Biological Activities and Mechanistic Investigations of Triptonine B

Antiviral Activity Research

Initial in vitro research has highlighted the potential of Triptonine B as an agent against the Human Immunodeficiency Virus (HIV).

Triptonine B has demonstrated the ability to inhibit the replication of HIV in in vitro models. researchgate.netmedchemexpress.com Specifically, studies using the H9 lymphocyte cell line, a human T-cell line susceptible to HIV infection, have shown that Triptonine B can effectively suppress viral activity. medchemexpress.comnih.gov The compound belongs to a class of sesquiterpene pyridine (B92270) alkaloids that have been identified as a potent class of anti-HIV agents. researchgate.net

The anti-HIV potency of Triptonine B has been quantified through the determination of its 50% effective concentration (EC50). In assays conducted in vitro, Triptonine B exhibited potent anti-HIV activity with an EC50 value of less than 0.10 µg/mL. researchgate.netmedchemexpress.com The EC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, HIV replication in cell culture. nih.gov

The in vitro therapeutic index (TI) is a quantitative measure of the selectivity of a compound, calculated as the ratio of its cytotoxicity to its effective concentration. For Triptonine B, the in vitro therapeutic index in the context of its anti-HIV activity was determined to be greater than 1000. researchgate.net A higher therapeutic index suggests a more favorable selectivity of the compound for its antiviral effect over its toxicity to host cells in an in vitro setting. nih.gov

Table 1: In Vitro Anti-HIV Activity of Triptonine B

| Parameter | Value | Cell Model |

|---|---|---|

| EC50 | <0.10 µg/mL | H9 Lymphocytes |

| Therapeutic Index | >1000 | In Vitro System |

Immunomodulatory Activity Research

Beyond its antiviral properties, the class of compounds to which Triptonine B belongs is recognized for possessing immunomodulatory activities. researchgate.net Extracts from Tripterygium wilfordii, a source of Triptonine B, have a history of use for treating immune-inflammatory diseases. stanford.edu

Sesquiterpene pyridine alkaloids, the chemical family of Triptonine B, are known to possess a variety of biological activities, including immunosuppressive effects. researchgate.net While direct and extensive studies on the specific immunosuppressive effects of Triptonine B are limited, research on related compounds from the same plant source provides context. For instance, Triptolide, a diterpenoid also isolated from Tripterygium wilfordii, has been shown to be responsible for most of the immunosuppressive effects observed in vitro from plant extracts. stanford.edu These effects include the inhibition of lymphocyte activation. stanford.edu

The precise cellular targets of Triptonine B in immunosuppression have not been fully elucidated. However, mechanistic studies on other immunosuppressive compounds from Tripterygium suggest potential pathways. Triptolide, for example, inhibits the expression of interleukin-2 (B1167480) in T-cells at the level of transcription. stanford.edu It also inhibits the transcriptional activation of nuclear factor-κB (NF-κB) in various cell types. stanford.edu B-lymphocytes are another potential target; studies on other immunosuppressive agents have shown they can profoundly inhibit B-cell proliferation and immunoglobulin production. nih.gov These findings on related compounds suggest that the cellular targets for the immunomodulatory effects of alkaloids from Tripterygium likely involve key pathways regulating T-cell and B-cell function. stanford.edunih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Interleukin-2 |

| Triptolide |

In Vitro Cytotoxicity Profiling in Research Cell Lines

The preliminary assessment of a compound's potential as a therapeutic agent often begins with in vitro cytotoxicity profiling. This process involves exposing various cell lines to the compound to determine its ability to inhibit cell growth or induce cell death.

Evaluation of Potency against Specific Cell Lines (IC50 values in in vitro models)

While extensive and specific data on the cytotoxic activity of Triptonine B against a wide array of cancer cell lines remains limited in publicly accessible scientific literature, research on analogous sesquiterpenoid alkaloids isolated from Tripterygium wilfordii provides valuable insights into the potential of this class of compounds.

A study investigating the cytotoxic effects of newly identified sesquiterpenoid alkaloids from Tripterygium wilfordii revealed potent activity against human tumor cell lines. Although Triptonine B was not explicitly named among the tested compounds in this particular study, related alkaloids demonstrated significant cytotoxicity. For instance, certain compounds showed potent activity against SMMC-7721 (hepatocellular carcinoma) and LN-229 (glioblastoma) cells, with IC50 values—the concentration of a drug that inhibits 50% of the cell population—in the micromolar range. tandfonline.com

The table below illustrates the cytotoxic potential of compounds structurally related to Triptonine B, highlighting the promise of this chemical family.

| Cell Line | Cancer Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) | Compound 3 IC50 (µM) | Compound 4 IC50 (µM) | Compound 5 IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 0.26 | 9.67 | - | - | - |

| LN-229 | Glioblastoma | 0.50 | 7.38 | - | - | - |

Data represents findings for sesquiterpenoid alkaloids from Tripterygium wilfordii as reported in a 2022 study, and not Triptonine B specifically. tandfonline.com

It is crucial to note that these values are for compounds structurally similar to Triptonine B and may not be directly extrapolated. Further research is required to establish a comprehensive cytotoxicity profile for Triptonine B across a diverse panel of cancer cell lines.

Structure Activity Relationship Sar Studies of Triptonine B and Its Analogs

Comparative Analysis of Triptonine A and B Activities

Triptonine A and Triptonine B are two closely related sesquiterpene pyridine (B92270) alkaloids that have demonstrated significant anti-HIV potential. nih.gov Early research into these compounds identified them as a new class of potent anti-HIV agents. science.gov

Table 1: Comparative Anti-HIV Activity of Triptonine A and B

| Compound | EC50 (µg/mL) | Therapeutic Index (in vitro) |

| Triptonine A | 0.10 | >1000 |

| Triptonine B | <0.10 | >1000 |

EC50: 50% effective concentration; Therapeutic Index: Ratio of the toxic dose to the therapeutic dose.

As indicated in the table, both compounds exhibit potent activity against HIV replication in H9 lymphocytes. Triptonine B, with an EC50 value of less than 0.10 µg/mL, is slightly more potent than Triptonine A. science.gov Both compounds, however, display an impressive in vitro therapeutic index of over 1000, highlighting their high selectivity for viral targets over host cells. science.gov

Elucidation of Key Pharmacophores for Antiviral Activity

The antiviral activity of Triptonine B and related sesquiterpene pyridine alkaloids is intrinsically linked to their unique chemical structures. A key structural feature is the macrocyclic dilactone skeleton, which is composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. nih.gov

SAR studies on a series of related compounds have shed light on the critical pharmacophoric elements:

The Pyridine Moiety: The position of the carboxyalkyl chain on the pyridine ring does not appear to be critical for anti-HIV activity, as both 2'- and 4'-substituted compounds have shown high potency. targetmol.com

The Carboxyalkyl Side Chain: The presence and nature of substituents on the carboxyalkyl side chain significantly influence antiviral activity. A hydroxyl group at the C-8' position (on a carboxypropyl side chain) or the C-9' position (on a carboxybutyl side chain) has been found to impact anti-HIV efficacy. targetmol.com

Identification of Structural Modifications Influencing Immunomodulatory Effects

Sesquiterpene pyridine alkaloids from Tripterygium wilfordii are known for their immunosuppressive properties, which are relevant to their traditional use in treating autoimmune diseases. nih.gov The immunomodulatory effects of Triptonine B and its analogs are often associated with the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of inflammatory responses. nih.gov

While specific SAR studies focusing solely on Triptonine B's immunomodulatory effects are limited, research on related wilfordate-type sesquiterpene pyridine alkaloids provides valuable insights. The core macrocyclic structure is believed to be essential for activity. Modifications to the ester groups on the sesquiterpenoid core can modulate the NF-κB inhibitory potency. For instance, the presence and orientation of acetyl groups can influence the interaction with protein targets within the NF-κB pathway. nih.gov

Further research is needed to delineate the precise structural modifications on the Triptonine B scaffold that can fine-tune its immunomodulatory profile, potentially separating the desired immunosuppressive effects from unwanted toxicities.

SAR Related to In Vitro Cytotoxicity

The cytotoxicity of Triptonine B and its analogs is an important consideration in their development as therapeutic agents. While potent cytotoxicity against cancer cell lines is a desirable trait for anticancer drug development, it is a concern for other therapeutic applications.

SAR studies in this area aim to identify the structural features that contribute to cytotoxicity. For sesquiterpene alkaloids, the core structure and the nature of the side chains play a significant role. In a study on the related sesquiterpene alkaloid, halichonine B, it was found that the secondary amino groups in the side chain were important for strong cytotoxicity. nih.gov

Systematic modification of the Triptonine B structure is necessary to build a comprehensive SAR model for its cytotoxic effects. This would involve synthesizing a library of analogs with variations at different positions of the molecule and evaluating their in vitro cytotoxicity against a panel of cancer and normal cell lines. Such studies would be instrumental in designing new Triptonine B derivatives with improved therapeutic indices. altogen.com

Biosynthetic Pathways and Chemoenzymatic Research on Triptonine B

Proposed Biosynthetic Precursors and Intermediates for Sesquiterpene Pyridine (B92270) Alkaloids

Triptonine B belongs to the sesquiterpene pyridine alkaloids, a class of natural products characterized by a complex molecular architecture. The biosynthesis of these compounds is understood to proceed from distinct precursors that form its two main structural components: a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core and a substituted pyridine dicarboxylic acid moiety. nih.govmdpi.com These two components are linked via ester bonds to form a characteristic macrocyclic dilactone skeleton. mdpi.comresearchgate.net

The sesquiterpenoid core is believed to originate from the classical mevalonate (B85504) pathway. The initial precursor is farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid intermediate. Through a series of enzymatic cyclizations and subsequent stereo- and regioselective oxidation reactions, FPP is converted into the tricyclic dihydro-β-agarofuran scaffold. rsc.org This core structure is typically polyhydroxylated, providing multiple sites for esterification.

The second key component is the pyridine dicarboxylic acid unit. In Triptonine B, this is a derivative of hydroxy-iso-evoninic acid. imperial.ac.uk The biosynthesis of the pyridine ring in many plant alkaloids often involves precursors derived from primary metabolism, with nicotinic acid being a common source. nih.govresearchgate.net Nicotinic acid itself can be synthesized via various pathways, including the de novo pathway from tryptophan or aspartate. researchgate.neteurekaselect.com For sesquiterpene pyridine alkaloids, specific dicarboxylic acid moieties like wilfordic acid and evoninic acid are condensed with the sesquiterpene alcohol. nih.govplu.mx These pyridine precursors undergo further modifications, such as hydroxylation and alkylation, to generate the diversity of side chains observed in this alkaloid family. nih.govmdpi.com

The proposed biosynthetic pathway culminates in the esterification of the polyhydroxylated dihydro-β-agarofuran core with the specific pyridine dicarboxylic acid, leading to the formation of the final macrocyclic structure of Triptonine B and related alkaloids.

Enzymatic Transformations and Catalytic Steps in Related Pathways

While the complete enzymatic pathway for Triptonine B has not been fully elucidated, the catalytic steps can be inferred from research on the biosynthesis of other alkaloids and terpenoids. The formation of the sesquiterpene and pyridine moieties involves distinct sets of enzymes.

Formation of the Dihydro-β-agarofuran Core: The biosynthesis of the sesquiterpene core begins with the conversion of farnesyl diphosphate, a reaction catalyzed by a terpene synthase or cyclase . This enzyme facilitates the complex cyclization cascade to form the initial carbon skeleton of the dihydro-β-agarofuran. Following cyclization, a series of cytochrome P450 monooxygenases (P450s) and dehydrogenases are responsible for the extensive oxygenation of the scaffold. These enzymes introduce hydroxyl groups at specific positions, which are crucial for the subsequent esterification and formation of the macrocyclic structure.

Formation of the Pyridine Dicarboxylic Acid Moiety: The biosynthesis of the pyridine ring component, derived from precursors like nicotinic acid, involves several enzymatic steps. Pathways leading to nicotinic acid often start from aspartate and dihydroxyacetone phosphate, involving enzymes such as aspartate oxidase and quinolinate synthase . researchgate.net The subsequent modification of the pyridine ring to form derivatives like evoninic or wilfordic acid requires a suite of tailoring enzymes. These can include hydroxylases , methyltransferases , and oxidases to create the specific substitution patterns.

Assembly of the Final Alkaloid: The final and critical step is the esterification linking the sesquiterpene core to the pyridine dicarboxylic acid. This condensation reaction is likely catalyzed by one or more acyltransferases . These enzymes would selectively link the carboxylic acid groups of the pyridine moiety to specific hydroxyl groups on the dihydro-β-agarofuran core to form the two ester linkages that define the macrocycle. The sequence and specificity of these acyltransferases are key determinants of the final structure of the specific sesquiterpene pyridine alkaloid.

Potential for Chemoenzymatic Synthesis of Triptonine B and Derivatives

The structural complexity of Triptonine B presents significant challenges for total chemical synthesis. A chemoenzymatic approach, which combines the strategic advantages of chemical synthesis with the high selectivity of biocatalysis, offers a promising alternative for producing Triptonine B and novel derivatives.

The potential for such a strategy lies in a modular approach. The two main components, the dihydro-β-agarofuran core and the hydroxy-iso-evoninic acid side chain, could be synthesized separately and then combined.

Enzymatic Steps for Stereocontrol: Biocatalysis could be particularly valuable for establishing the numerous stereocenters within the molecule. For instance, the synthesis of chiral piperidines and other N-heterocycles has been successfully demonstrated using enzymatic cascades involving amine oxidases and ene-reductases or imine reductases (IREDs) . acs.orgnih.gov These enzymes can achieve high stereoselectivity in the asymmetric dearomatization of pyridine precursors or the reduction of imine intermediates, which could be applied to generate the chiral centers in the pyridine dicarboxylic acid moiety. Similarly, enzymes like ketoreductases (KREDs) or hydroxylases could be employed to install specific hydroxyl groups with precise stereochemistry on a chemically synthesized dihydro-β-agarofuran precursor.

Chemical Synthesis of Scaffolds: The fundamental carbon skeletons of both the sesquiterpene core and the pyridine unit can be constructed efficiently using established methods of organic synthesis. nih.govresearchgate.net Chemical synthesis allows for the rapid assembly of the core structures and provides the flexibility to introduce various functional groups that can be later modified enzymatically or used to create novel derivatives.

Hybrid Synthesis Strategy: A potential chemoenzymatic route could involve the chemical synthesis of a simplified dihydro-β-agarofuran intermediate and a pyridine precursor. Key stereocenters could then be installed using purified enzymes or whole-cell biotransformations. For example, a late-stage enzymatic hydroxylation or reduction could set a critical stereocenter on the sesquiterpene core. Finally, the two functionalized fragments could be joined together, potentially using a lipase (B570770) or an acyltransferase in the final esterification step to form the macrocycle. This combined approach could significantly shorten the synthesis route, improve yields, and facilitate the generation of analogs for structure-activity relationship studies.

Analytical Methodologies for Research and Quality Control of Triptonine B

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the isolation and purification of Triptonine B from the complex chemical matrix of its natural source, Tripterygium wilfordii. High-performance liquid chromatography (HPLC) is a primary tool in this process, often employed in both preparative and semi-preparative scales.

Researchers have utilized reversed-phase HPLC for the separation of Triptonine B and related alkaloids. mdpi.com Specific column chemistries, such as C8 and C18, have proven effective in retaining and separating these structurally similar compounds. The choice of stationary phase is critical, with C18 columns being a common option for the analysis of extracts from Tripterygium wilfordii. rsc.org

The mobile phase composition is meticulously optimized to achieve the desired separation. A common approach involves a gradient elution system using a mixture of an organic solvent, such as acetonitrile, and water, often with an acid modifier like formic acid to improve peak shape and resolution. rsc.org For instance, a gradient elution program for analyzing Tripterygium wilfordii extracts on a C18 column might start with a lower concentration of the organic solvent and gradually increase it over the course of the analysis to elute compounds with increasing hydrophobicity. rsc.org

Table 1: Exemplary HPLC Parameters for the Analysis of Tripterygium wilfordii Extracts

| Parameter | Specification |

| Column | C18HD (2.1 mm × 100 mm, 2.5 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient Elution | 0.0-4.0 min, 35-53% A; 4.0-9.0 min, 53-67% A; 9.0-10.0 min, 67-90% A; 10.0-15.0 min, 90% A |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 268 nm |

This table is based on a method used for the analysis of chemical constituents in Tripterygium wilfordii and serves as an illustrative example. rsc.org

In addition to analytical HPLC, preparative and semi-preparative HPLC are crucial for obtaining pure Triptonine B for further structural elucidation and biological studies. mdpi.com These techniques utilize larger columns and higher flow rates to handle larger sample loads.

Spectroscopic Identification and Purity Assessment

Once isolated, the structural identity and purity of Triptonine B are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for the complete structural elucidation of Triptonine B. mdpi.comresearchgate.net ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity between protons and carbons, ultimately leading to the definitive assignment of the complex molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to determine the precise molecular weight and elemental composition of Triptonine B. mdpi.comrsc.org This technique provides a highly accurate molecular formula, which is a critical piece of data for structural confirmation. The molecular formula for Triptonine B has been reported as C₄₅H₅₅NO₂₂. Tandem mass spectrometry (MS/MS) can further provide structural information through the analysis of fragmentation patterns.

Other Spectroscopic Techniques: While NMR and MS are the primary tools for structural identification, other spectroscopic methods can be used for purity assessment.

Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to assess purity by detecting the presence of impurities with different chromophores.

Table 2: Spectroscopic Data for Triptonine B

| Technique | Observation | Reference |

| ¹³C NMR | Used for molecular formula determination | sci-hub.se |

| HRESIMS | [M+Na]⁺ peak observed at m/z 1030.3320, confirming the molecular formula C₅₀H₅₇NO₂₁ | sci-hub.se |

| HRESIMS | Fragment ions observed at m/z 926.3070, 856.2661, 838.2538, 804.2688, 736.2218, 204.0651, 102.1275 | rsc.org |

Quantitative Analysis Methods in Research Extracts

Accurate quantification of Triptonine B in research extracts from Tripterygium species is crucial for understanding its distribution and for standardizing extracts for pharmacological studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has emerged as a powerful technique for the sensitive and selective quantification of Triptonine B in complex mixtures. icmm.ac.cn This method offers high specificity by monitoring specific precursor-to-product ion transitions for the target analyte, minimizing interference from other components in the extract. An HPLC-electrospray ionization (ESI)-tandem triple quadrupole mass spectrometry (QQQ/MS) method has been developed for the simultaneous quantification of 12 chemical constituents, including Triptonine B, in Tripterygium preparations. icmm.ac.cn

Microemulsion Electrokinetic Chromatography (MEEKC): A more specialized technique, MEEKC, has also been developed for the detection of several Tripterygium wilfordii sesquiterpene alkaloids, including Triptonine B. researchgate.net This method offers a different separation mechanism compared to HPLC and can be a valuable alternative for the analysis of these compounds. researchgate.net

The development and validation of these quantitative methods are essential for ensuring the consistency and quality of research materials and for advancing the scientific understanding of Triptonine B.

Future Perspectives and Emerging Research Avenues for Triptonine B

Discovery of Novel In Vitro Bioactivities

Beyond the established immunosuppressive, cytotoxic, and anti-HIV activities, there is significant potential for the discovery of novel in vitro bioactivities for Triptonine B. Natural products, particularly those with complex structures like DMSPAs, often exhibit a range of biological effects depending on the cellular context and the specific assays used. Future research could explore the activity of Triptonine B in other disease areas, such as neglected tropical diseases, various types of cancer cell lines beyond those already tested, or inflammatory conditions, leveraging its known immunosuppressive properties. High-throughput screening against diverse biological targets and pathways could reveal previously unknown interactions and activities, expanding the potential therapeutic landscape for this compound.

Advanced Mechanistic Elucidation at the Molecular Level

A comprehensive understanding of how Triptonine B exerts its biological effects at the molecular level is crucial for its future development. While its anti-HIV activity has been noted, the precise molecular targets and pathways involved require advanced investigation. Research should aim to identify the specific proteins or enzymes that Triptonine B interacts with, characterize the binding kinetics and thermodynamics, and delineate the downstream signaling cascades affected by these interactions. Techniques such as target identification using chemical probes, proteomics, and advanced cell biology assays will be instrumental in this endeavor. nih.gov Understanding the detailed mechanism of action will not only provide insights into its therapeutic potential but also guide the rational design of more potent and selective analogs.

Development of Synthetic and Semi-Synthetic Analogs

The complex structure of Triptonine B presents challenges for large-scale isolation from natural sources. Therefore, the development of synthetic and semi-synthetic strategies to access Triptonine B and its analogs is a critical research avenue. medchemexpress.com Synthetic efforts can focus on developing efficient and scalable routes to the core dihydroagarofuran (B1235886) scaffold and the macrocyclic systems. Semi-synthetic approaches can utilize readily available precursors from natural sources and modify them to create novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. chemrxiv.org Structure-activity relationship (SAR) studies, guided by the mechanistic insights gained from molecular elucidation, will be essential in designing and synthesizing analogs with enhanced therapeutic profiles and reduced potential off-target effects.

Role as a Standard for Natural Product Research

Triptonine B, as a well-characterized dimacrolide sesquiterpene pyridine (B92270) alkaloid with confirmed bioactivities, can serve as a valuable standard in natural product research. medchemexpress.com Its use as a reference compound can aid in the identification and characterization of similar compounds from other plant sources or microbial fermentation. Establishing Triptonine B as a standard involves developing robust analytical methods for its detection and quantification in complex matrices, ensuring its purity and stability, and making well-characterized samples available to the research community. This role is particularly important for quality control and standardization in the study of related natural products with potential biological activities. nih.govolemiss.edu

Exploration of Triptonine B as a Scaffold for Chemical Biology Probes

The unique and complex scaffold of Triptonine B makes it an attractive starting point for the development of chemical biology probes. sigmaaldrich.commdpi.com By incorporating functional groups such as fluorescent tags, affinity handles, or photoactivatable groups onto the Triptonine B structure, researchers can create tools to investigate biological processes in living cells and organisms. chemrxiv.orgrsc.org These probes can be used to visualize the localization of Triptonine B or its targets, pull down interacting proteins for identification, or study the dynamics of its cellular uptake and metabolism. nih.gov Such chemical biology tools can provide invaluable insights into the biological context of Triptonine B's activity and help to unravel complex biological pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming TriptonineB’s structural identity, and how should conflicting spectral data be resolved?

- Methodological Guidance : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography to verify molecular structure. For conflicting data, systematically compare results with published reference spectra and validate purity via HPLC with diode-array detection (DAD) . If discrepancies persist, replicate synthesis and characterization under controlled conditions to isolate experimental variables (e.g., solvent effects, temperature) .

Q. What are the key considerations in designing a reproducible synthesis protocol for this compound under laboratory conditions?

- Methodological Guidance : Document reaction parameters (temperature, solvent, catalyst), purification steps (column chromatography, recrystallization), and yield optimization strategies. Include detailed characterization data for intermediates and final products. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, such as reporting solvent grades, equipment specifications, and spectral acquisition parameters .

Q. How can researchers establish baseline biological activity parameters for this compound using in vitro models?

- Methodological Guidance : Conduct dose-response assays (e.g., IC₅₀/EC₅₀ determination) across multiple cell lines, including positive and negative controls. Use standardized protocols for cell viability (MTT assay) and target engagement (e.g., enzyme inhibition assays). Adhere to NIH preclinical reporting guidelines to ensure transparency in experimental conditions (e.g., cell passage number, serum concentration) .

Advanced Research Questions

Q. What systematic approaches are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Guidance : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite interference. Use species-specific organoid models to bridge in vitro-in vivo gaps. For contradictory results, conduct iterative hypothesis testing by varying dosing regimens or administration routes, and apply contradiction analysis frameworks (e.g., principal contradiction theory) to identify dominant variables .

Q. How should researchers optimize experimental protocols when initial characterization data for this compound shows unexpected physicochemical properties?

- Methodological Guidance : Investigate solvent polarity, pH stability, and polymorphic forms using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Redesign synthesis pathways to eliminate byproducts or isomerization. Validate findings through peer-review replication studies and adhere to structural elucidation standards outlined in chemistry journals .

Q. What statistical methodologies are most appropriate for analyzing dose-response relationships in this compound’s mechanism-of-action studies?

- Methodological Guidance : Apply nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy. Use ANOVA with post-hoc tests to compare treatment groups and Bayesian statistics for small-sample studies. Predefine sample sizes using power analysis (e.g., G*Power) to minimize Type I/II errors, as recommended in clinical trial design guidelines .

Q. How can researchers design controlled experiments to distinguish between direct and indirect effects of this compound in complex biological systems?

- Methodological Guidance : Employ genetic knockout models, siRNA silencing, or selective inhibitors to isolate target pathways. Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) for protein interactions) to confirm direct binding. Document all controls and confounding variables (e.g., off-target effects) in line with preclinical reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.